molecular formula C9H8O2 B561432 2-(2-Hydroxyethenyl)benzaldehyde CAS No. 103848-50-6

2-(2-Hydroxyethenyl)benzaldehyde

Cat. No.: B561432
CAS No.: 103848-50-6
M. Wt: 148.161
InChI Key: FWNXURGEHOVICL-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethenyl)benzaldehyde is a high-purity synthetic intermediate that combines a reactive benzaldehyde core with a hydroxyethenyl functional group, making it a valuable building block for researchers in organic and medicinal chemistry. The electron-deficient aldehyde carbon is susceptible to nucleophilic attack, enabling its use in condensation reactions such as the formation of Schiff bases, while the hydroxyethenyl chain offers a site for further functionalization, including oxidation, esterification, or serving as a hydrogen bond donor. This compound is particularly useful as a precursor in the synthesis of more complex heterocyclic systems, including benzofuranones and other fused oxygen-containing rings, which are common motifs in natural products and pharmaceuticals . Researchers also employ this benzaldehyde derivative in the development of fluorescent probes and chemosensors, as structural analogs have been used to create materials for the selective detection of metal ions like Hg²⁺ in aqueous environments . As a key intermediate in photochemical studies, it can undergo unique umpolung reactivity under light irradiation, facilitating atom-economical routes to complex molecular architectures . The compound is typically supplied as a neat liquid or solid. It should be stored under an inert atmosphere at 2-8°C to maintain stability and purity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

103848-50-6

Molecular Formula

C9H8O2

Molecular Weight

148.161

IUPAC Name

2-(2-hydroxyethenyl)benzaldehyde

InChI

InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-7,10H

InChI Key

FWNXURGEHOVICL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CO)C=O

Synonyms

Benzaldehyde, 2-(2-hydroxyethenyl)- (9CI)

Origin of Product

United States

Preparation Methods

Schiff Base Formation

Salicylaldehyde reacts with primary amines (e.g., aniline, benzylamine) in ethanol or toluene under reflux to form salicylidene Schiff bases. For instance, combining 0.016 mol salicylaldehyde with 0.016 mol aniline in ethanol (0.26 mol) at reflux for 12 hours yields a 97% conversion to the Schiff base.

Alkylation with Hydroxyethylating Agents

The Schiff base intermediate undergoes alkylation using bromoethane or analogous reagents. Substituting bromoethane with 2-bromoethanol (hypothetically) could introduce the hydroxyethyl group. The patent’s conditions—refluxing in toluene with potassium tert-butoxide at 80°C for 12 hours—achieve 72% yield for ethoxy derivatives. Adapting this to hydroxyethyl synthesis would require optimizing the leaving group and solvent polarity.

Table 1: Reaction Conditions for Alkylation of Salicylidene Schiff Bases

ParameterValueSource
SolventToluene or THF
Temperature80°C
Reaction Time12 hours
BasePotassium tert-butoxide
Yield (Ethoxy Analog)72%

Wittig Rearrangement and Olefination

The Wittig reaction, widely used for alkene synthesis, presents a viable route to 2-(2-hydroxyethenyl)benzaldehyde. A study on oxazoline-directed Wittig rearrangements demonstrates the formation of phthalides via benzyl anion intermediates. Applying this to 2-formylbenzaldehyde derivatives, a hydroxyethyl ylide (e.g., from 2-hydroxyethyltriphenylphosphonium bromide) could facilitate olefination. However, the instability of vinyl alcohol tautomers necessitates in situ stabilization or protection-deprotection strategies.

Comparative Analysis of Methodologies

Yield and Scalability

  • Schiff Base Alkylation : Offers moderate yields (~70%) but requires stoichiometric bases and prolonged reaction times.

  • Classical Aldol Condensation : Lacks detailed yield data but is favored for minimal byproduct formation.

  • Wittig Olefination : Hypothetically high-yielding but untested for this specific substrate .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling efficiency .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer :
Key techniques include:

Technique Purpose Example Parameters
NMR (¹H, ¹³C)Confirm structure and regiochemistryδ 9.8–10.2 ppm (aldehyde proton), δ 5.5–6.5 ppm (ethenyl protons)
HPLC Purity assessment (>95% purity threshold for research-grade material)C18 column, MeOH:H₂O (70:30), UV detection at 254 nm
IR Spectroscopy Identify functional groups (C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹)
Mass Spectrometry Molecular ion confirmation (e.g., [M+H]⁺ at m/z 162.07)

Validation : Cross-reference data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced Question: How does the hydroxyethenyl group influence electronic properties and reactivity in cross-coupling reactions?

Answer :
The hydroxyethenyl group acts as an electron-donating substituent, altering the benzaldehyde's electrophilicity:

  • Mechanistic Insight : The conjugated system stabilizes transition states in Suzuki-Miyaura couplings, enhancing reactivity with aryl boronic acids. Kinetic studies (e.g., Eyring plots) reveal lower activation energies compared to non-conjugated analogs .
  • Side Reactions : Competing hydration of the ethenyl group may occur under acidic conditions. Mitigate this by using anhydrous solvents (e.g., DCM) and molecular sieves .

Q. Experimental Design :

  • Compare reaction rates with/without the hydroxyethenyl group using time-resolved UV-Vis spectroscopy.
  • Conduct Hammett studies to quantify electronic effects .

Advanced Question: What computational methods are suitable for predicting the biological interactions of this compound?

Q. Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). The aldehyde group may form Schiff bases with lysine residues, a mechanism observed in related benzaldehyde derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Focus on hydrogen bonding between the hydroxy group and active-site residues .

Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition studies using fluorescence-based kits) .

Advanced Question: How to resolve contradictions in reported biological activity data for this compound?

Answer :
Discrepancies often arise from variations in experimental conditions or impurity profiles. Methodological solutions include:

  • Reproducibility Protocols :
    • Standardize cell lines (e.g., HepG2 vs. HEK293) and assay buffers (pH 7.4 PBS vs. Tris-HCl) .
    • Validate purity via LC-MS and elemental analysis .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and apply statistical tools (e.g., ANOVA) to identify confounding variables .

Case Study : If one study reports antitumor activity (IC₅₀ = 10 μM) while another shows no effect, re-test under identical conditions with controlled oxygen levels (hypoxia vs. normoxia) .

Advanced Question: What strategies mitigate instability of this compound during storage?

Answer :
The compound is prone to oxidation and hydration. Recommended practices:

  • Storage Conditions :
    • Argon-atmosphere vials at –20°C.
    • Desiccants (e.g., silica gel) to prevent moisture uptake .
  • Stabilization Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

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